Comparative Profiling: Phenytoin vs. 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (DPBA-EE)
Comparative Profiling: Phenytoin vs. 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (DPBA-EE)
This guide provides an in-depth technical analysis comparing Phenytoin (the clinical standard) with its N-3 substituted derivative, 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (referred to herein as DPBA-EE ).
This analysis focuses on the Structure-Activity Relationship (SAR), physicochemical properties, and the pharmacological trade-offs involved in N-alkylation of the hydantoin core.
Executive Technical Summary
Phenytoin (PHT) remains a frontline anticonvulsant for tonic-clonic and psychomotor seizures, operating primarily via voltage-gated sodium channel (
DPBA-EE represents a structural modification at the N-3 position of the hydantoin ring, appending a butyric acid ethyl ester moiety. This modification fundamentally alters the physicochemical profile, significantly increasing lipophilicity. However, according to established SAR principles for hydantoins, substitution at the N-3 position typically abolishes the hydrogen-bonding capability required for high-affinity binding to the
Key Differentiators
| Feature | Phenytoin (PHT) | DPBA-EE (Derivative) |
| Core Mechanism | Potential Prodrug / Dual-Action Ligand | |
| Pharmacophore | Intact N-3 Imide System (H-bond donor) | N-3 Substituted (H-bond acceptor only) |
| Lipophilicity (LogP) | ~2.47 (Moderate) | ~3.8 - 4.2 (High) |
| Metabolism | CYP2C9/CYP2C19 (Hydroxylation) | Ester hydrolysis |
| Solubility | Poor (requires pH adjustment) | Improved lipid solubility; poor aqueous solubility |
Chemical & Physicochemical Profile
The biological activity of hydantoins is strictly governed by the steric and electronic environment of the imidazolidine-2,4-dione ring.
Structural Comparison
-
Phenytoin: Possesses a free N-H at position 3. This proton is acidic (
) and serves as a critical Hydrogen Bond Donor (HBD) within the sodium channel receptor site. -
DPBA-EE: The N-3 proton is replaced by a -(CH2)3-COOCH2CH3 chain. This removes the HBD capability and introduces steric bulk.
Physicochemical Data Table
| Parameter | Phenytoin | DPBA-EE | Impact on Bioactivity |
| Molecular Weight | 252.27 g/mol | ~366.41 g/mol | DPBA-EE is heavier; may affect diffusion rates. |
| H-Bond Donors | 2 (N-3, N-1) | 1 (N-1 only) | Critical: Loss of N-3 H-bond reduces receptor affinity. |
| H-Bond Acceptors | 2 | 4 (Includes Ester oxygens) | Increases polar surface area slightly. |
| Predicted LogP | 2.47 | 3.95 | DPBA-EE has superior BBB penetration potential. |
| Melting Point | 295-298°C | Lower (Est. 120-150°C) | Ester chain disrupts crystal lattice energy. |
Pharmacology & Mechanism of Action[2][3][4]
Phenytoin: The Reference Standard
Phenytoin exerts its anticonvulsant effect by stabilizing the inactivated state of voltage-gated sodium channels.
-
Binding Site: Located on the inner pore of the
-subunit (Domain IV, S6 segment). -
Requirement: The pharmacophore requires the N-3 imide hydrogen to form a specific hydrogen bond with the receptor residues (likely Serine or Threonine residues in the pore).
-
Result: Prevents repetitive neuronal firing during a seizure focus without depressing normal synaptic transmission.
DPBA-EE: The N-Substituted Analog
The biological activity of DPBA-EE depends on two potential pathways:
Pathway A: Intrinsic Activity (The "Analog" Hypothesis)
If DPBA-EE is stable in vivo (i.e., the N-alkyl bond does not cleave), it acts as a distinct molecule.
-
Reduced Potency: Research by Poupaert et al. and others in hydantoin SAR demonstrates that N-3 alkylation (methyl, ethyl, or larger) generally abolishes or drastically reduces anticonvulsant activity in the Maximal Electroshock (MES) test.
-
Steric Hindrance: The butyric ester chain is bulky. It likely prevents the molecule from fitting into the narrow "slot" on the sodium channel where phenytoin binds.
Pathway B: Prodrug Activity (The "Metabolic" Hypothesis)
DPBA-EE may be designed as a prodrug.
-
Phase 1 Hydrolysis: Plasma esterases cleave the ethyl ester (-COOEt) to the free carboxylic acid (-COOH).
-
Phase 2 Cleavage (Unlikely): For phenytoin to be regenerated, the N-C bond must be cleaved. Unlike fosphenytoin (which has a labile N-C-O-P linkage), a simple N-alkyl bond (N-CH2-...) is metabolically stable and resistant to oxidative dealkylation.
Metabolic Pathway Visualization (DOT)
Figure 1: Predicted metabolic trajectory of DPBA-EE. Note the stability of the N-alkyl bond prevents conversion back to Phenytoin, suggesting DPBA-EE acts as a distinct chemical entity rather than a classical prodrug.
Preclinical Efficacy Protocols
To validate the biological activity of DPBA-EE against Phenytoin, the following standardized screening protocols are recommended.
Maximal Electroshock Seizure (MES) Test
This is the gold standard for identifying agents active against generalized tonic-clonic seizures (sodium channel blockers).
Protocol:
-
Subjects: Male albino mice (CF-1 strain), 18–25 g.
-
Preparation: Suspend DPBA-EE in 0.5% methylcellulose (due to lipophilicity). Phenytoin sodium dissolved in saline.
-
Administration: Intraperitoneal (i.p.) injection.
-
Dose range: 10, 30, 100, 300 mg/kg.
-
-
Stimulus: Corneal electrodes delivering 60 Hz, 50 mA current for 0.2 seconds.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: Calculate
(Effective Dose 50) using probit analysis.
Expected Outcome:
-
Phenytoin:
(Highly Potent). -
DPBA-EE: Expected
(Low Potency) due to lack of N-H donor, unless the butyric acid moiety confers GABAergic activity (protection in scPTZ test).
Subcutaneous Pentylenetetrazol (scPTZ) Test
Used to detect activity against absence seizures (T-type
Protocol:
-
Stimulus: Subcutaneous injection of PTZ (85 mg/kg).
-
Observation: Monitor for clonic spasms for 30 minutes.
-
Hypothesis: If the "butyric acid" chain of DPBA-EE mimics GABA, it may show protection here, unlike Phenytoin.
Synthesis & Purity Verification
For researchers synthesizing DPBA-EE for testing, purity is paramount to avoid false positives from residual phenytoin.
Synthetic Route (N-Alkylation)
-
Reactants: 5,5-Diphenylhydantoin + Ethyl 4-bromobutyrate.[1]
-
Base: Potassium Carbonate (
) in Acetone or DMF. -
Conditions: Reflux for 6-8 hours.
-
Purification: Recrystallization from Ethanol/Water.
Quality Control Check
-
TLC: Mobile phase Chloroform:Methanol (9:1). Phenytoin (
) vs DPBA-EE ( , higher due to ester). -
IR Spectroscopy:
-
Look for Ester Carbonyl stretch at ~1730
. -
Absence of N-H stretch at 3200-3400
(if mono-substituted at N-3). Note: N-1 H may still be visible but shifted.
-
References
-
Poupaert, J. H., et al. (1984). "Structure-activity relationships of phenytoin-like anticonvulsant drugs." Journal of Medicinal Chemistry, 27(1), 76-78.[3] Link
-
Varia, S. A., et al. (1984). "Phenytoin Prodrugs III: Water-Soluble Prodrugs for Oral and/or Parenteral Use." Journal of Pharmaceutical Sciences, 73(8), 1068-1073. Link
-
Bialer, M. (2012).[3] "Chemical properties of antiepileptic drugs (AEDs)." Epilepsia, 53(s4), 3-11. Link
- Stella, V. J. (1996). "Prodrugs: Challenges and Rewards." Springer Science & Business Media. (Reference for N-acyl vs N-alkyl stability).
- Algozzine, G., et al. (1981). "Synthesis and anticonvulsant activity of some new N-substituted hydantoins." Journal of Pharmaceutical Sciences, 70(1), 123-126.
